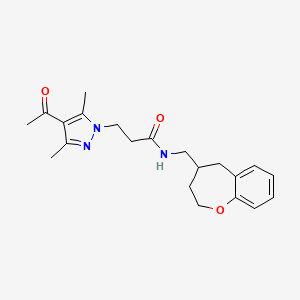
2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, closely related to the compound , involves strategies such as the reaction of N-methyl-laudanosine and N-methyl-noscapine to yield derivatives with varied affinities for apamin-sensitive binding sites. These syntheses highlight the importance of specific substituents for the activity and affinity of the compounds (Graulich et al., 2006). Moreover, the Pummerer reaction has been employed to synthesize mono- and dimethoxy-1,2,3,4-tetrahydroisoquinolines, illustrating a method to incorporate methoxyl groups into the tetrahydroisoquinoline skeleton (Shinohara et al., 1998).
Molecular Structure Analysis
The molecular structure of related tetrahydroisoquinoline compounds has been explored through various spectroscopic methods, including NMR, UV, IR, and HRESIMS, to establish their structural features. These studies provide insights into the stereochemistry and electronic properties of the compound, which are crucial for understanding its chemical behavior and interaction with biological targets (Pudjiastuti et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinoline derivatives have been explored, such as their rearrangement under specific conditions to yield benzazepine derivatives, highlighting the compound's reactive nature and potential for chemical transformations (McMahon et al., 1982). Additionally, the Ritter reaction has been applied to synthesize various tetrahydroisoquinoline derivatives, demonstrating the versatility of this compound class in synthetic chemistry (Rozhkova et al., 2013).
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline” were not found, compounds with similar structures, such as chromones and pyrazoles, are being extensively used as building blocks in organic synthesis and have been found to exhibit various biological activities .
Propiedades
IUPAC Name |
2-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14-15(2)19(21-3)9-8-17(14)12-20-11-10-16-6-4-5-7-18(16)13-20/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXVNYKYMGBBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]azepan-2-one](/img/structure/B5641517.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5641520.png)
![(4R)-N-ethyl-4-[(pyridin-3-ylacetyl)amino]-1-(2-thienylmethyl)-L-prolinamide](/img/structure/B5641531.png)
![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5641536.png)


![4-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5641546.png)
![2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641551.png)





